5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol
CAS No.: 6320-00-9
Cat. No.: VC15900970
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol - 6320-00-9](/images/structure/VC15900970.png)
Specification
CAS No. | 6320-00-9 |
---|---|
Molecular Formula | C20H21NO |
Molecular Weight | 291.4 g/mol |
IUPAC Name | 5-methyl-4-(4H-naphthalen-1-ylideneamino)-2-propan-2-ylphenol |
Standard InChI | InChI=1S/C20H21NO/c1-13(2)17-12-19(14(3)11-20(17)22)21-18-10-6-8-15-7-4-5-9-16(15)18/h4-7,9-13,22H,8H2,1-3H3 |
Standard InChI Key | LFMOQPQBDLZSCZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1N=C2C=CCC3=CC=CC=C32)C(C)C)O |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound features a central phenol ring substituted at positions 2, 4, and 5. The 2-position hosts an isopropyl group (-CH(CH3)2), while the 5-position contains a methyl substituent (-CH3). At the 4-position, an imine linkage (-N=CH-) connects the phenol ring to a naphthalen-1(4H)-ylidene group. The (1E) designation specifies the trans configuration of the imine double bond, a critical factor influencing molecular geometry and electronic properties .
The naphthalen-1(4H)-ylidene moiety introduces partial saturation in one aromatic ring, creating a tetralin-like system (1,2,3,4-tetrahydronaphthalene) with conjugated π-electrons extending into the imine group. This structural motif enhances planar rigidity compared to purely aliphatic Schiff bases, potentially increasing thermal stability and photophysical activity .
Computational Molecular Descriptors
Using PubChem’s algorithmic tools (PubChem release 2025.03.08), the molecular formula is deduced as C21H21NO with a theoretical molecular weight of 303.4 g/mol. Key computed properties include:
Property | Value | Method |
---|---|---|
Topological Polar Surface Area | 41.5 Ų | ChemAxon Calculator |
LogP (Octanol-Water) | 4.82 | XLogP3-AA |
Hydrogen Bond Donors | 1 (phenolic -OH) | PubChem Substructure Fingerprint |
Hydrogen Bond Acceptors | 2 (phenolic O, imine N) | PubChem Substructure Fingerprint |
The elevated LogP value suggests significant hydrophobicity, primarily due to the naphthalene and isopropyl groups. The moderate polar surface area indicates limited solubility in aqueous media but compatibility with aprotic organic solvents like dichloromethane or THF .
Synthetic Methodologies
Alternative Routes via Naphthalene Functionalization
Patented methodologies for structurally related agrochemicals (WO2014060502A1) demonstrate the utility of halogenated intermediates in constructing complex Schiff bases . Adapting these protocols could involve:
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Bromination of 1,4-dihydronaphthalene at the 2-position
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Ullmann coupling with 4-amino-5-methyl-2-isopropylphenol
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Dehydrohalogenation to restore aromaticity
This three-step approach might improve regioselectivity compared to direct condensation, particularly for scaling to multigram quantities .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Signatures
Predicted 1H NMR peaks (400 MHz, CDCl3):
δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
1.25 | d (J=6.8 Hz) | 6H | Isopropyl -CH(CH3)2 |
2.35 | s | 3H | C5-methyl |
3.10 | septet | 1H | Isopropyl -CH(CH3)2 |
6.70–7.8 | m | 10H | Naphthalene & phenol H |
8.45 | s | 1H | Imine -CH=N- |
9.82 | s | 1H | Phenolic -OH (exchange) |
The downfield imine proton signal (δ 8.45) aligns with observations in analog CID 233476 (δ 8.32) . Coupling constants between naphthalene protons and the imine group would provide confirmation of the (E)-configuration via NOESY experiments.
Infrared (IR) Spectral Features
Key absorption bands predicted:
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3280 cm⁻¹: Broad -OH stretch (phenolic)
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1625 cm⁻¹: C=N stretch (conjugated imine)
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1590 cm⁻¹: Aromatic C=C skeletal vibrations
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1365 cm⁻¹: C-H bending (isopropyl)
The absence of aldehydic C=O stretches (~1700 cm⁻¹) would confirm complete Schiff base formation .
Stability and Reactivity Profile
Thermal Decomposition
Thermogravimetric analysis (TGA) of analogous phenolic Schiff bases shows decomposition onset temperatures of 180–220°C . The naphthalene system likely enhances thermal resilience compared to phenyl analogs, with predicted decomposition pathways involving:
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Cleavage of the imine bond → 5-methyl-2-isopropylphenol + 1,4-dihydronaphthalene-1-carbaldehyde
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Oxidation of dihydronaphthalene to naphthoquinone derivatives
Photochemical Behavior
Conjugation between the phenol ring and naphthalene-imine system suggests potential fluorescence. TD-DFT calculations on similar structures predict absorption maxima at 320–350 nm (ε ≈ 1.2×10⁴ M⁻¹cm⁻¹) with emission in the 420–450 nm range . These properties warrant investigation for sensor applications.
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